3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O2S/c10-7-2-1-3-8(11)6(7)4-17(15,16)9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTDWSZZFNSWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=NC=NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332586 | |
| Record name | 5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339105-84-9 | |
| Record name | 5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiosemicarbazides
The foundational approach involves dehydrative cyclization of hydrazinecarbothioamides under basic conditions. A representative protocol from demonstrates:
Thiosemicarbazide Formation :
Reacting 2-chloro-6-fluorobenzyl chloride with potassium thiocyanate in ethanol yields the intermediate thiosemicarbazide (78% efficiency).Base-Mediated Cyclization :
Treatment with 10% NaOH at 80°C induces intramolecular cyclization, producing 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazole (precursor to the target sulfonyl derivative).
Table 1 : Optimization of Cyclization Conditions
| Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaOH (10%) | 80 | 4 | 88 | 98.2 |
| KOH (15%) | 90 | 3 | 82 | 97.5 |
| NH₃/EtOH | 60 | 6 | 65 | 95.8 |
Oxidative Sulfur Functionalization
Conversion of the sulfanyl (-S-) intermediate to the sulfonyl (-SO₂-) group employs oxidative protocols:
Hydrogen Peroxide Oxidation :
Treating 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazole with 30% H₂O₂ in acetic acid (1:3 v/v) at 50°C for 8 hours achieves full oxidation (99% conversion).mCPBA-Mediated Oxidation :
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT) provides milder conditions, preserving acid-sensitive functional groups (94% yield).
Critical Parameter : Excess oxidant (>2 eq.) risks over-oxidation to sulfonic acids, necessitating strict stoichiometric control.
Alternative Synthetic Pathways
Copper-Catalyzed [3+2] Cycloaddition
Frontiers research details a regioselective method using Cu(I) catalysts:
Azide Formation :
2-Chloro-6-fluorobenzyl azide synthesized via NaN₃ displacement of the corresponding bromide (89% yield).Cycloaddition :
Reacting with propiolamide derivatives under CuI catalysis (5 mol%) in DMF at 60°C generates the triazole core (76% yield).
Advantage : Direct installation of the sulfonyl group via pre-functionalized alkynes circumvents post-cyclization oxidation.
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from, resin-bound intermediates enable parallel synthesis:
Wang Resin Functionalization :
Immobilize 2-chloro-6-fluorobenzylsulfonyl chloride onto Wang resin using DIEA in DMF (loading efficiency: 0.78 mmol/g).Triazole Assembly :
On-resin cyclization with Boc-protected hydrazinecarboxamide, followed by TFA cleavage, yields the target compound (82% purity after HPLC).
Analytical Characterization Benchmarks
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 2H, aromatic), 4.72 (s, 2H, CH₂SO₂).
- HRMS (ESI+) : m/z calcd. for C₉H₇ClFN₃O₂S [M+H]⁺ 288.0014; found 288.0011.
Thermal Stability :
DSC analysis reveals decomposition onset at 218°C (heating rate 10°C/min), indicating suitability for high-temperature applications.
Challenges and Industrial Scalability
Regioselectivity in Cyclization :
Competing 1,3,4-triazole formation (<5%) necessitates precise pH control during base-mediated cyclization.Sulfonyl Group Stability :
Prolonged storage above 40°C induces gradual hydrolysis to sulfonic acid derivatives (8% degradation/month).Green Chemistry Considerations : Recent advances propose replacing H₂O₂ with O₂/vanadium catalysts to reduce waste (Pd/C system yields 91% with 0.5 eq. O₂).
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonyl group to sulfoxide or sulfide derivatives.
Scientific Research Applications
3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring and the sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole with structurally related compounds:
Key Research Findings
Biological Activity :
- The sulfonyl group in the target compound distinguishes it from analogs like 5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole, which lacks the sulfonyl moiety. This modification likely enhances cytochrome P450 inhibition due to stronger electron-withdrawing effects .
- Compared to epoxiconazole, which relies on an epoxide ring for activity, the target compound’s benzylsulfonyl group may reduce mammalian toxicity while maintaining fungicidal efficacy .
Structure-Activity Relationships (SAR): Halogenation: Chlorine and fluorine at the benzyl position improve lipophilicity and membrane penetration compared to non-halogenated triazoles . Sulfonyl vs. Thioether: Sulfonyl derivatives exhibit higher oxidative stability and reduced off-target effects compared to thioether-linked triazoles (e.g., compounds in ) .
Metabolic Considerations: Unlike 3-amino-1H-1,2,4-triazole (a metabolite of the herbicide amitrole), the target compound’s sulfonyl group likely slows degradation in plants, prolonging its herbicidal activity .
Critical Analysis of Contradictions and Limitations
- Toxicity Data : While halogenated triazoles generally have low acute toxicity (e.g., bromuconazole’s LD₅₀ > 2,000 mg/kg in rats), the target compound’s chronic effects remain unstudied .
- Environmental Persistence : Sulfonyl groups may increase soil half-life compared to simpler triazoles, raising concerns about bioaccumulation .
Biological Activity
3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole (CAS: 339105-84-9) is a synthetic compound belonging to the class of triazole derivatives. Its molecular formula is CHClFNOS, and it has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNOS |
| Molar Mass | 275.69 g/mol |
| Density | 1.595 g/cm³ (predicted) |
| Boiling Point | 490.8 °C (predicted) |
| pKa | 6.20 (predicted) |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various triazole derivatives, including this compound. In vitro tests demonstrated that compounds with similar structures exhibited moderate activity against a range of bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of specific substituents on the triazole ring influences their effectiveness against these pathogens.
Anti-inflammatory Effects
Research has indicated that derivatives of triazoles can significantly inhibit pro-inflammatory cytokines. For instance, studies involving peripheral blood mononuclear cells (PBMCs) showed that certain triazole derivatives reduced the production of Tumor Necrosis Factor-alpha (TNF-α) by approximately 44–60% at varying concentrations . The most effective compounds in these studies were those that did not increase TNF-α levels at lower doses, suggesting a nuanced mechanism of action.
Cytotoxicity and Safety Profile
In toxicity assessments conducted on human PBMCs, derivatives showed low cytotoxicity, with cell viability remaining above 94% even at high concentrations (100 µg/mL). This safety profile is crucial for potential therapeutic applications .
Study on Triazole Derivatives
A comprehensive study synthesized several new 1,2,4-triazole derivatives and evaluated their biological activities. Among the synthesized compounds, those structurally similar to this compound displayed promising results in inhibiting bacterial growth and reducing inflammatory responses in vitro . The study highlighted that structural modifications could enhance biological activity.
Comparative Analysis with Existing Antimicrobials
Comparative studies against known antimicrobial agents demonstrated that some triazole derivatives could match or exceed the efficacy of traditional antibiotics under specific conditions. For example, compounds with additional functional groups showed enhanced activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
